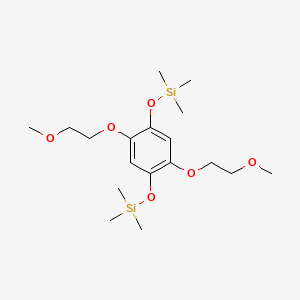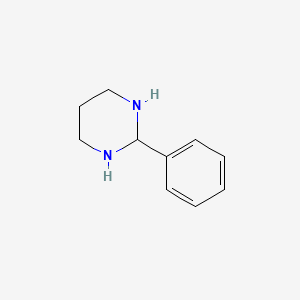
2-Phenylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylhexahydropyrimidine is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms and one phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylhexahydropyrimidine can be synthesized through several methods. This reaction typically requires a catalyst such as Yb(OTf)3 and is carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are less documented but likely follow the principles of green chemistry to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological or chemical properties .
Aplicaciones Científicas De Investigación
2-Phenylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and antiepileptic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenylhexahydropyrimidine involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
1,3-bis(4-methoxybenzyl)-2-phenylhexahydropyrimidine: Similar structure but with methoxybenzyl groups.
1-phenylhexahydropyrimidine, tartrate salt: Another derivative with different functional groups.
Uniqueness: 2-Phenylhexahydropyrimidine is unique due to its specific arrangement of nitrogen atoms and phenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
183659-10-1 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C10H14N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10-12H,4,7-8H2 |
Clave InChI |
OYJVCTIHNXAJQA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(NC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

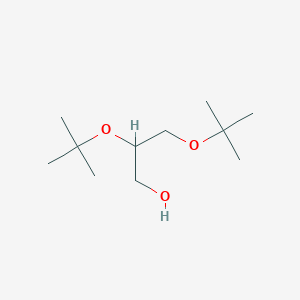

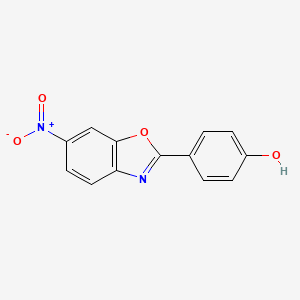
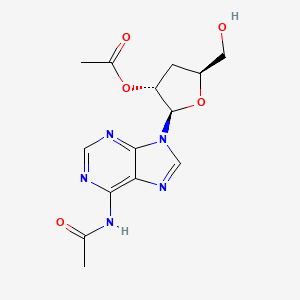
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
